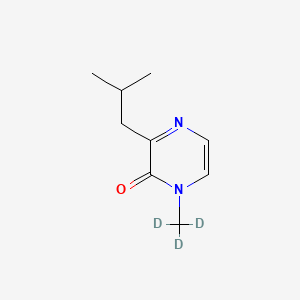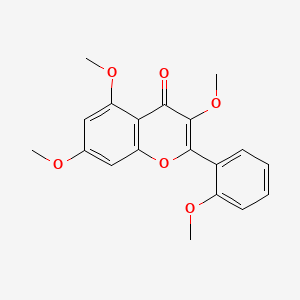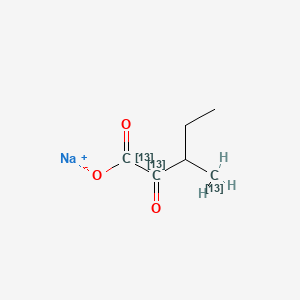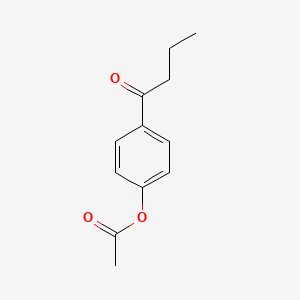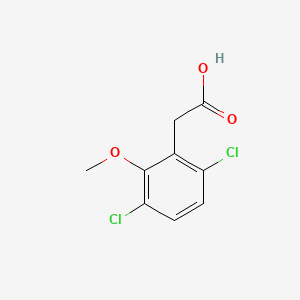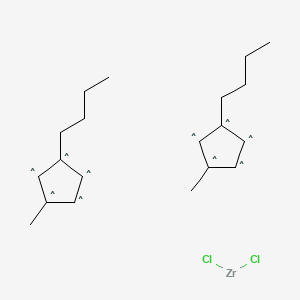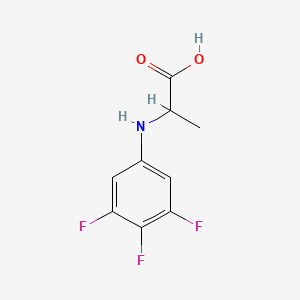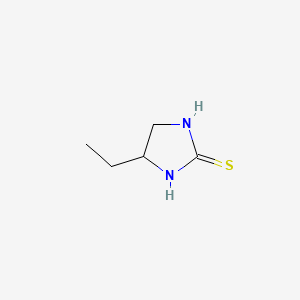
2-Imidazolidinethione, 4-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylimidazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the imidazolidine-2-thione family, which is known for its diverse range of biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylimidazolidine-2-thione typically involves the reaction of ethylene diamine with carbon disulfide in the presence of a base. The reaction is carried out in a small autoclave equipped with a stirrer at 100°C for 2 hours . This method ensures the formation of the desired thione derivative with high yield and purity.
Industrial Production Methods: Industrial production of 4-Ethylimidazolidine-2-thione follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidine-2-thione derivatives.
Applications De Recherche Scientifique
4-Ethylimidazolidine-2-thione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethylimidazolidine-2-thione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to antimicrobial and antifungal effects . The presence of the thione group allows the compound to form strong interactions with metal ions, which can be exploited in coordination chemistry and catalysis .
Comparaison Avec Des Composés Similaires
Imidazole-2-thione: Known for its antimicrobial and antifungal properties.
Imidazolidine-2-thione: Exhibits similar biological activities but lacks the ethyl group, which can affect its reactivity and applications.
Uniqueness: This structural modification allows for greater versatility in its use across various fields, including chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C5H10N2S |
|---|---|
Poids moléculaire |
130.21 g/mol |
Nom IUPAC |
4-ethylimidazolidine-2-thione |
InChI |
InChI=1S/C5H10N2S/c1-2-4-3-6-5(8)7-4/h4H,2-3H2,1H3,(H2,6,7,8) |
Clé InChI |
TWYWUBIPUWCOKZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CNC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



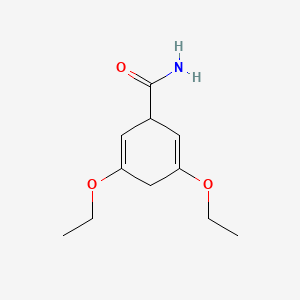
![[7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)
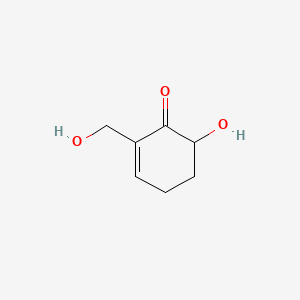
![ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B13835808.png)

